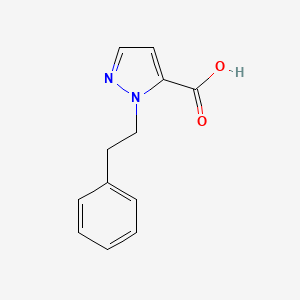

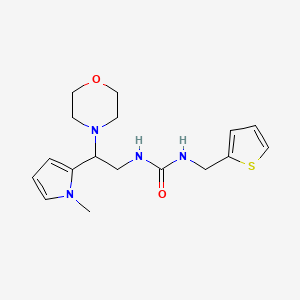

![molecular formula C12H19N5O B2527734 2-氨基-6-己基-5-甲基[1,2,4]三唑并[1,5-a]嘧啶-7-醇 CAS No. 860786-98-7](/img/structure/B2527734.png)

2-氨基-6-己基-5-甲基[1,2,4]三唑并[1,5-a]嘧啶-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diversity Oriented Synthesis of Polycyclic Heterocycles

The study explores an acid-catalyzed condensation method for creating a variety of polycyclic derivatives of triazolopyrimidine. By reacting 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with 1,3-diketones or 1,1,3,3-tetramethoxypropane, researchers achieved selective formation of [1,2,4]triazolo[1,5-a:4,3-a']dipyrimidin-5-ium salts. Additionally, substrates with a 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine fragment underwent a cascade rearrangement, leading to unusual recyclization. The methodology provides a rapid way to access polycondensed derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, and DFT calculations helped rationalize the observed reactivity and selectivity .

Synthesis Analysis with α-Bromoketones

This paper discusses the reaction of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with α-bromoketones. The process involves selective quaternization at the N-3 atom and oxidative aromatization of the dihydropyrimidine ring. The resulting quaternized products can be further cyclized into imidazo[2',1':3,4][1,2,4]triazolo[1,5-a]pyrimidines. The study also reveals an acid-catalyzed hydrolytic cleavage of the imidazole ring and examines tautomerism through experimental and computational methods .

Reaction with Chlorocarboxylic Acid Chlorides

This research focuses on the reaction of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides. The reaction yields amides through acylation of the 2-amino group. Subsequent heating of the 3-chloropropanoyl derivatives results in intramolecular alkylation at N-3, forming chlorides of partially hydrogenated [1,2,4]triazolo[1,5-a:4,3-a']dipyrimidin-5-ones. The study also explores the selective synthesis of free bases, oxidative aromatization, and hydrolysis of the dihydropyrimidine cycle .

Three-Component Synthesis of Hydroxy-Triazolopyrimidine Carbonitriles

The paper presents a three-component condensation method to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles. The process involves the use of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol. Characterization of the new compounds was performed using NMR, IR, UV, MS, and elemental analyses .

Molecular Structure Analysis of Triazolopyrimidine Derivatives

The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid is reported in two different crystal environments. The study compares the DMF monosolvate and the monohydrate at 293 K. The triazolopyrimidine molecule's potential biological activity is of interest, particularly in coordination compounds. The DMF solvate exhibits a layered structure through hydrogen-bonding interactions, while the monohydrate forms a three-dimensional supramolecular architecture with the help of water molecules and weak π-π stacking interactions. Hydrogen-bonding energies were estimated from the electron-density distribution, providing insights into hydrogen-bond graph energies .

科学研究应用

抗菌和抗真菌活性

- 一系列化合物,包括5-芳基-7-甲基-4,5,6,7-四氢-[1,2,4]三唑并[1,5-a]嘧啶-7-醇被合成,并表现出抗菌和抗真菌活性,展示了它们在开发传染病新疗法中的潜力 (Komykhov 等人,2017).

合成方法和化学转化

- 对5,5,7-三甲基-4,5,6,7-四氢[1,2,4]三唑并[1,5-a]嘧啶-7-醇的化学转化研究揭示了其与不同电子性质试剂反应的见解,促进了这些化合物的合成技术 (Zemlyanaya 等人,2018).

- 一种新型的嘧啶衍生物,含有1,2,4-三唑并[1,5-a]嘧啶环,被合成,并通过X射线衍射和光谱技术表征,并对几种微生物菌株表现出抗菌活性,突出了其在医药化学中的潜力 (Lahmidi 等人,2019).

多缩合杂环合成

- 2-氨基取代的[1,2,4]三唑并[1,5-a]嘧啶与1,3-二酮之间的酸催化缩合已被探索作为合成多种取代的多环衍生物的新方法,为制药开发提供了复杂分子骨架的途径 (Pyatakov 等人,2015).

区域选择性合成技术

- 一种高效且区域选择性的7-芳基-5-甲基-和5-芳基-7-甲基-2-氨基-[1,2,4]三唑并[1,5-a]嘧啶衍生物一步合成技术被开发出来,展示了合成多功能性和基于[1,2,4]三唑并[1,5-a]嘧啶支架生成具有生物活性的化合物的潜力 (Massari 等人,2017).

作用机制

Target of Action

Compounds with similar structures have been known to inhibit certain enzymes or interact with specific receptors .

Mode of Action

It is likely that it interacts with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

安全和危害

未来方向

生化分析

Biochemical Properties

2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context .

Cellular Effects

The effects of 2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in cell cycle regulation, thereby impacting cell growth and division .

Molecular Mechanism

At the molecular level, 2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. This binding can induce conformational changes in the enzyme, altering its activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of 2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences cellular respiration and energy production .

属性

IUPAC Name |

2-amino-6-hexyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c1-3-4-5-6-7-9-8(2)14-12-15-11(13)16-17(12)10(9)18/h3-7H2,1-2H3,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFPDPCROOXAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(N=C2N=C(NN2C1=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

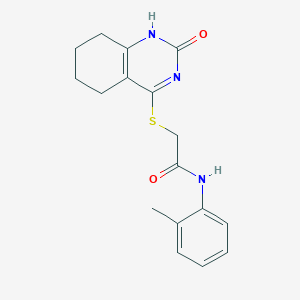

![1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2527653.png)

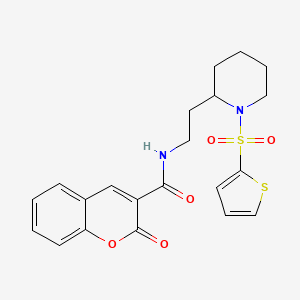

![(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2527659.png)

![2-(benzylthio)-7-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527661.png)

![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)

![N-(4-ethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2527666.png)

![N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2527669.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2527674.png)